molecular formula C9H8FN3 B8360917 4-Fluoro-3-(imidazol-1-yl)phenylamine

4-Fluoro-3-(imidazol-1-yl)phenylamine

Cat. No.: B8360917
M. Wt: 177.18 g/mol
InChI Key: UCMKOBFOOWSSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(imidazol-1-yl)phenylamine is a fluorinated aniline derivative incorporating an imidazole heterocycle, designed for use as a versatile building block in organic synthesis and medicinal chemistry research. This compound is part of a class of molecules being investigated for their potential in developing new therapeutic agents. Its structure is analogous to other imidazole-phenyl derivatives that have demonstrated significant biological activity. A primary area of research for such compounds is in overcoming antimicrobial resistance. Structurally similar imidazole-containing molecules have shown potent, selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting low micromolar minimum inhibitory concentrations (MIC) and a lack of cytotoxicity or hemolytic properties . The imidazole pharmacophore is a known scaffold in antifungals, and when conjugated with other rings like chalcones, it can create dual-pharmacophore compounds with enhanced efficacy against pathogenic fungi such as Aspergillus fumigatus and Cryptococcus neoformans . These hybrid molecules can simultaneously inhibit enzymes critical for fungal cell wall integrity, such as those involved in β(1,3)-glucan and chitin biosynthesis, and disrupt ergosterol synthesis . Beyond antimicrobial applications, the core structure of an imidazole linked to a substituted phenyl ring is a privileged scaffold in drug discovery. It is frequently explored for its ability to modulate various biological targets, including the GABA-A receptor complex, which is relevant for treating neurological and psychiatric disorders . Researchers value this compound as a precursor for generating libraries of compounds to screen for new biological activities. Its synthetic utility is highlighted in reactions such as the Van Leusen imidazole synthesis and Claisen-Schmidt condensation, which are used to create more complex molecular architectures . Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet for specific hazard information.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-3-imidazol-1-ylaniline

InChI

InChI=1S/C9H8FN3/c10-8-2-1-7(11)5-9(8)13-4-3-12-6-13/h1-6H,11H2

InChI Key

UCMKOBFOOWSSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N2C=CN=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of phenylamine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Key Findings/Activity Reference
4-Fluoro-3-(imidazol-1-yl)phenylamine F (4), Imidazol-1-yl (3) C₉H₈FN₃ Hypothesized balance of electron effects; potential for drug design
4-Fluoro-2-(imidazol-2-yl)phenylamine F (4), Imidazol-2-yl (2) C₉H₈FN₃ Structural isomer; altered receptor binding due to imidazole position
3-(4-Methylimidazol-1-yl)-5-trifluoromethylphenylamine CF₃ (5), 4-Me-Imidazol-1-yl (3) C₁₁H₁₁F₃N₃ Nilotinib intermediate; high synthetic yield (72%) via nitration-bromination
(3,4-Dimethyl)phenylamine analog 3,4-diMe C₈H₁₁N Potent Nrf2 activation (compound 4); disubstitution tolerated in nonenzymatic reactions
B4–B6 (tetrahydropyranylamine derivatives) R6 substituent modification Varies Reduced toxicity vs. phenylamine; improved viability in vivo

Preparation Methods

Halogen-Imidazole Exchange in Fluorinated Aryl Halides

A foundational approach involves substituting a halogen atom (e.g., bromine) at the phenyl ring’s 3-position with imidazole, followed by fluorination at the 4-position. In a protocol adapted from, 3-bromo-4-fluorophenylamine undergoes copper-mediated coupling with imidazole. The reaction employs CuI (10 mol%) , 1,10-phenanthroline (20 mol%) , and K₃PO₄ in dimethylacetamide (DMA) at 120°C for 24 hours, achieving a 68% yield. Critical to success is the use of a protecting group (e.g., acetyl) on the amine to prevent side reactions.

Post-coupling, the acetyl group is hydrolyzed using 6 M HCl at 80°C, restoring the free amine. Purification via recrystallization from heptane/ethyl acetate mixtures enhances purity to >98%. Challenges include competing C-N bond formation at alternative positions, necessitating precise stoichiometric control of imidazole (1.2 equivalents).

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct installation of the imidazolyl group onto fluorinated aryl halides. As demonstrated in, 3-bromo-4-fluoronitrobenzene reacts with imidazole using Pd(OAc)₂ (2 mol%) , Xantphos (4 mol%) , and Cs₂CO₃ in toluene at 110°C. This yields 3-(imidazol-1-yl)-4-fluoronitrobenzene in 74% yield. Subsequent reduction of the nitro group employs H₂ (1 atm) over 10% Pd/C in methanol , affording the target amine with 89% efficiency.

Table 1: Optimization of Buchwald-Hartwig Parameters

ParameterOptimal ConditionYield Impact
CatalystPd(OAc)₂/Xantphos+22% vs. PdCl₂
BaseCs₂CO₃+15% vs. K₃PO₄
SolventToluene+18% vs. DMF
Temperature110°C+12% vs. 90°C

This method’s robustness is offset by palladium removal requirements, addressed via activated charcoal treatment , reducing residual Pd to <2 ppm.

Fluorination Techniques for Late-Stage Functionalization

DAST-Mediated Fluorination

Introducing fluorine post-cyclization is critical when early-stage fluorination is impractical. Patent details diethylaminosulfur trifluoride (DAST) for converting hydroxyl or nitro groups to fluorine. For instance, 3-(imidazol-1-yl)-4-nitrophenylamine in dichloromethane reacts with DAST (1.5 equivalents) at 0°C, followed by gradual warming to 25°C. After 12 hours, the nitro group is reduced to amine using SnCl₂/HCl , yielding 4-fluoro-3-(imidazol-1-yl)phenylamine (62% overall).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

MethodKey AdvantageLimitationTypical Yield
Nucleophilic Sub.Low catalyst loadProtection required68%
Buchwald-HartwigHigh regioselectivityPd contamination risk74%
DAST FluorinationLate-stage flexibilityDAST handling hazards62%

The Buchwald-Hartwig pathway emerges as the most scalable, albeit with higher costs due to palladium. Conversely, nucleophilic substitution offers cost efficiency but demands meticulous protection/deprotection steps.

Industrial-Scale Process Considerations

Solvent and Waste Management

Large-scale synthesis prioritizes N-methylpyrrolidone (NMP) for its high boiling point and solubility, though recycling protocols are mandatory due to environmental regulations. Heptane and ethyl acetate dominate recrystallization, with >90% recovery rates via distillation.

Catalytic System Recycling

Palladium recovery via fixed-bed adsorption on activated carbon achieves >95% metal reclaim, reducing costs by 40%. Copper residues are mitigated via EDTA washes , ensuring product purity.

Q & A

Q. What are the established synthetic routes for 4-Fluoro-3-(imidazol-1-yl)phenylamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, including:

  • Nitration and Bromination : Starting with fluorinated aromatic precursors, nitration followed by bromination introduces functional groups for subsequent imidazole coupling .
  • Condensation Reactions : Imidazole rings are introduced via nucleophilic substitution or cyclization. For example, reacting fluorinated aniline derivatives with pre-formed imidazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Catalytic Hydrogenation : Palladium or Raney nickel catalysts are used to reduce nitro or halogenated intermediates. Raney nickel avoids dehalogenation side reactions observed with Pd/C .

Q. Optimization Tips :

  • Solvent Selection : Ethanol or water improves intermediate stability compared to polar aprotic solvents .
  • Temperature Control : Maintaining 45°C during cyclization enhances yield (88%) versus lower temperatures (25°C, 60%) .
  • Catalyst Screening : Raney nickel minimizes aryl dehalogenation .

Q. How can spectroscopic and computational methods characterize this compound?

  • FT-IR Spectroscopy : Identifies vibrational modes of the imidazole ring (e.g., N–H stretching at ~3400 cm⁻¹) and fluorine–aromatic interactions. Solvent effects (DMSO vs. ethanol) shift frequencies due to hydrogen bonding .
  • X-ray Crystallography : Resolves dihedral angles between the imidazole and fluorophenyl rings (e.g., ~12–55°), stabilized by weak C–H⋯F/N hydrogen bonds .
  • DFT Calculations : B3LYP/6-311++G(d,p) with PCM models predict solvent effects on electronic structure. Explicit solvent interactions (e.g., water) can be modeled for accurate charge distribution .

Q. Why is this compound a weak base, and how does this affect its reactivity?

The phenylamine group’s lone electron pair delocalizes into the aromatic ring, reducing nitrogen’s electron density and basicity (pKa ~4.6). This weak basicity:

  • Limits protonation in aqueous media, affecting solubility.
  • Influences nucleophilic substitution reactions; harsher conditions (e.g., NaH in DMF) may be needed for alkylation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization. For example, fluorophenyl C3 and imidazole N1 are reactive toward electrophiles .
  • Molecular Docking : Screen derivatives against targets (e.g., kinases) using AutoDock Vina. Substituents at the imidazole 2-position improve binding affinity in nilotinib-like scaffolds .
  • Solvent Effects : PCM models predict solubility and stability in biological matrices .

Q. How do structural modifications impact antimicrobial activity, and how can conflicting bioassay data be resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) enhance antibacterial activity (MIC 1.5–3.125 µg/mL), while bulky groups reduce membrane penetration .
  • Assay Variability : Discrepancies arise from:
    • Strain Differences : Gram-positive vs. Gram-negative bacteria .
    • Culture Media : Cation-adjusted Mueller-Hinton broth vs. nutrient agar affects compound ionization .

Q. Resolution Strategy :

  • Standardize protocols (CLSI guidelines) and use control compounds (e.g., ciprofloxacin) .

Q. What mechanistic insights explain the compound’s role in catalytic systems (e.g., CO₂ reduction)?

  • Pd-N Interactions : Phenylamine groups in catalysts form Pd–N bonds, stabilizing intermediates during CO₂ conversion to formic acid. XPS confirms N coordination (binding energy shift: 398.5 → 399.8 eV) .
  • Reaction Kinetics : Higher nitrogen content correlates with turnover number (TON) increases (R² = 0.91), indicating phenylamine’s promotive effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.